1-Ethyl-2-hydroxymethylbenzimidazole-d5
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Overview
Description
(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 is a deuterated derivative of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 typically involves the deuteration of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of deuterated compounds like (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient deuteration .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the overall biological activity of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-1H-benzoimidazol-2-yl)-methanol
- (1-Methyl-1H-benzoimidazol-2-yl)-methanol
- (1-Propyl-1H-benzoimidazol-2-yl)-methanol
Uniqueness
(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applicationsThis makes the compound particularly valuable in fields such as drug development and metabolic research .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
[1-(1,1,2,2,2-pentadeuterioethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3/i1D3,2D2 |
InChI Key |
YPMCFIDLEKUBHI-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2N=C1CO |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
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